molecular formula C14H12ClNO2 B190175 3-chloro-N-(4-methoxyphenyl)benzamide CAS No. 158525-81-6

3-chloro-N-(4-methoxyphenyl)benzamide

Cat. No. B190175
M. Wt: 261.7 g/mol
InChI Key: OASYJKCQPDJQQR-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methoxyphenyl)benzamide is a chemical compound with the linear formula C15H14ClNO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamides, including 3-chloro-N-(4-methoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-(4-methoxyphenyl)benzamide is represented by the linear formula C15H14ClNO3 . The molecular weight of this compound is 291.737 .

Scientific Research Applications

Molecular Structure and Antioxidant Activity

3-Chloro-N-(4-methoxyphenyl)benzamide's structure and properties have been a subject of research, particularly in molecular structural analysis and antioxidant activity. A related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was studied for its molecular structure using X-ray diffraction and density functional theory. The research also explored its antioxidant properties through a DPPH free radical scavenging test (Demir et al., 2015).

Neuroleptic Activity

Research has been conducted on benzamide derivatives, including compounds structurally related to 3-chloro-N-(4-methoxyphenyl)benzamide, for their potential neuroleptic (antipsychotic) activities. Studies found a significant correlation between the molecular structure of these compounds and their inhibitory effects on stereotyped behavior in animal models, indicating potential therapeutic applications in psychosis treatment (Iwanami et al., 1981).

Spectroscopic Studies

4-Chloro-N-(2-methoxyphenyl)benzamidoxime, a compound closely related to 3-chloro-N-(4-methoxyphenyl)benzamide, was synthesized and characterized through various spectroscopic methods, including X-ray diffraction, NMR, and FT-IR/Raman spectra. This research provides insight into the structural and spectral properties of benzamide derivatives, which could be useful for the development of new materials or drugs (Kara et al., 2013).

Fluorescence Enhancement for Probing Biochemical Reactions

Glibenclamide, a substance structurally similar to 3-chloro-N-(4-methoxyphenyl)benzamide, has been used to enhance the fluorescence intensity of erbium ions, aiding in the development of simple and sensitive fluorimetric probes for monitoring biochemical reactions (Faridbod et al., 2009).

Corrosion Inhibition Studies

N-Phenyl-benzamide derivatives, including those with methoxy groups, have been studied for their corrosion inhibition properties on mild steel in acidic environments. The research suggests that methoxy substituents enhance the inhibition efficiency, making these compounds potential candidates for industrial applications in corrosion prevention (Mishra et al., 2018).

Safety And Hazards

Sigma-Aldrich provides 3-chloro-N-(4-methoxyphenyl)benzamide to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-chloro-N-(4-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASYJKCQPDJQQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-methoxyphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YN Mabkhot, MS Al-Har, A Barakat, FD Aldawsari… - Molecules, 2014 - mdpi.com
In this work, synthesis, antimicrobial activities and molecular docking studies of some new series of substituted quinazolinone 2a–h and 3a–d were described. Starting form 2-…
Number of citations: 30 www.mdpi.com
K Cheung, G Lu, R Sharma, A Vincek… - Proceedings of the …, 2017 - National Acad Sciences
T-helper 17 (Th17) cells have important functions in adaptor immunity and have also been implicated in inflammatory disorders. The bromodomain and extraterminal domain (BET) …
Number of citations: 94 www.pnas.org
BP Zhou… - 2016 - apps.dtic.mil
Triple-negative breast cancer TNBC distinguishes from other forms of breast cancer in origination and progression. Likely originated from undifferentiated cancer stem cells, TNBC …
Number of citations: 2 apps.dtic.mil
YN MABKHOT, MS AL-HAR, A BARAKAT… - chalcogen.ro
The increasing drug resistance of Gram-positive and Gram-negative pathogenic bacteria to the currently marketed antibacterial agents has caused alarm in the international scientific …
Number of citations: 2 www.chalcogen.ro
賴雅韻 - 1991
Number of citations: 0

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